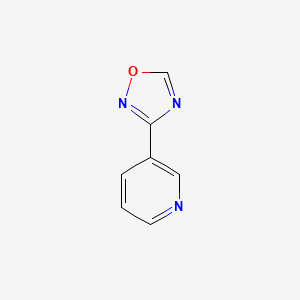
3-(1,2,4-Oxadiazol-3-yl)pyridine
Descripción general
Descripción
The compound “3-(1,2,4-Oxadiazol-3-yl)pyridine” is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . The 1,2,4-oxadiazole ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities, making it a perfect framework for novel drug development .
Synthesis Analysis
The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Molecular Structure Analysis
In the molecular structure of “this compound”, the benzene ring is almost coplanar with the heterocyclic ring, making a dihedral angle of 11.3°. The plane of the carboxyl group is rotated by 8.4° with respect to the 1,2,4-oxadiazole ring plane .Chemical Reactions Analysis
The chemical reactions of 1,3,4-oxadiazole derivatives have been studied extensively. The derivatives have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular weight of 230.27 g/mol and a molecular formula of C12H14N4O .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Derivatives
A range of N- and S-substituted 1,3,4-oxadiazole derivatives have been synthesized, including those involving 3-(1,2,4-Oxadiazol-3-yl)pyridine. For instance, compounds like 5-Pyridin-3-yl-3-[2-(5-thioxo-4,5-dihydro-l,3,4-thiadiazol-2-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione were created through cyclization processes involving 3-(5-pyridin-3-yl-2-thioxo-1,3,4-oxadiazol-3(2H)-ylpropanimidohydrazide and 2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]thiosemicarbazide. The structures of these compounds were determined using various spectral and analytical methods such as IR, Mass, and 1H NMR spectra (El‐Sayed et al., 2008).
Bicyclic 1,2,4-Triazolo Derivatives
New bicyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives were also synthesized. For example, 6-Pyridin-3-ylbis[1,2,4]‐triazolo[3,4-b:4′,3′-d][1,3,4]thiadiazole-3(2H)-thione was produced via a reaction involving 6-(hydrazino)-3-pyridine-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with specific reagents like CS2/KOH/EtOH. These derivatives present a novel set of compounds for further chemical analysis and potential applications (El‐Sayed et al., 2008).
Potential Medical Applications
Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products have been designed and structurally characterized. These compounds, starting from basic bioactive moieties, were synthesized to enhance their lipophilicity, aiming to improve transport through cell wall barriers. Their in vitro anti-cancer activity was assessed, showing promising results for certain compounds, like compound 17, exhibiting significant potency. X-ray diffraction analyses were utilized for structural elucidation (Maftei et al., 2016).
Antimicrobial Activities
Derivatives of 1,2,4-triazoles starting from isonicotinic acid hydrazide were synthesized and evaluated for antimicrobial activities. Compounds like 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol were obtained and converted through various chemical reactions to form products like 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. The antimicrobial activity study indicated that most compounds screened showed significant activity (Bayrak et al., 2009).
Optical and Material Science Applications
Luminescent Properties and Sensing
A series of coordination polymers with two isomeric oxadiazol-pyridine ligands exhibited interesting properties. Complexes were synthesized using these ligands, showing diverse coordination modes and structures. Variable temperature magnetic susceptibility measurements indicated anti-ferromagnetic interactions in certain compounds. Additionally, solid-state luminescent properties were investigated, revealing strong fluorescent emissions. Remarkably, one complex demonstrated highly sensitive luminescence sensing for Cr2O72− ions in aqueous solutions, indicating potential applications in environmental monitoring and materials science (Ding et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of 3-(1,2,4-Oxadiazol-3-yl)pyridine are various bacterial and fungal strains. The compound has shown promising antibacterial activity against E. coli and P. aeruginosa bacterial strains . It also demonstrated effectiveness against C. albicans and A. clavatus fungal strains . These organisms are responsible for a variety of infections in humans, and the compound’s ability to inhibit their growth suggests its potential as an antimicrobial agent.
Mode of Action
For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes , which play a crucial role in inflammation and pain.
Result of Action
The result of the action of this compound is the inhibition of growth in targeted bacterial and fungal strains . This leads to a decrease in the number of these organisms, thereby reducing the severity of the infections they cause. The compound’s antimicrobial activity suggests its potential use in the treatment of various infectious diseases.
Direcciones Futuras
The future directions of research on “3-(1,2,4-Oxadiazol-3-yl)pyridine” and its derivatives are promising. They are considered potential antibacterial agents capable of overcoming antimicrobial resistance . Further studies are needed to explore their full potential and applications in various fields.
Análisis Bioquímico
Biochemical Properties
3-(1,2,4-Oxadiazol-3-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting potent antibacterial properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses such as proliferation, apoptosis, or differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes . These effects on cellular processes highlight the potential of this compound as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity and thereby disrupting metabolic pathways . Additionally, this compound can interact with DNA or RNA, affecting the transcription and translation processes and leading to changes in gene expression . These molecular interactions underpin the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits good stability under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in cell viability, proliferation, and differentiation . These temporal effects highlight the importance of considering the duration of exposure when evaluating the biological activity of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose of this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can lead to changes in metabolite levels, influencing cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with DNA or transcription factors to regulate gene expression . Alternatively, it can be directed to the mitochondria, influencing mitochondrial function and cellular metabolism . The subcellular localization of this compound is therefore essential for its biological activity and therapeutic potential.
Propiedades
IUPAC Name |
3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-9-5-11-10-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWPAUJTTQZVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301558 | |
| Record name | 3-(1,2,4-Oxadiazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10550-16-0 | |
| Record name | 3-(1,2,4-Oxadiazol-3-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10550-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,2,4-Oxadiazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



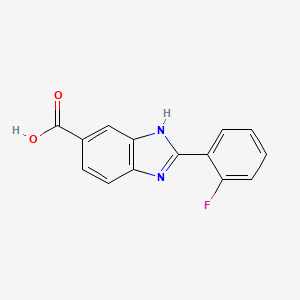
![1-[(3-Chlorophenyl)sulfonyl]acetone](/img/structure/B3039351.png)
![1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene](/img/structure/B3039352.png)
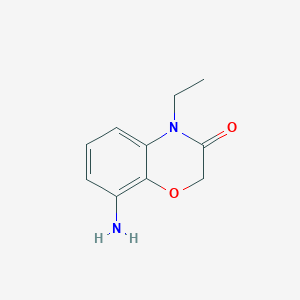
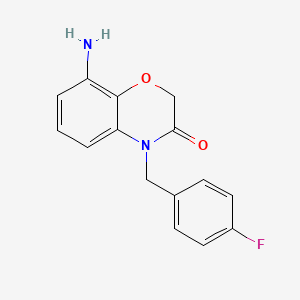


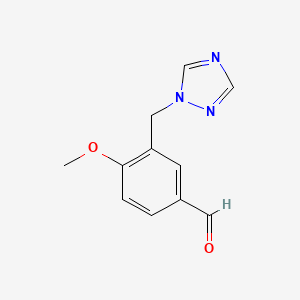
![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole](/img/structure/B3039358.png)
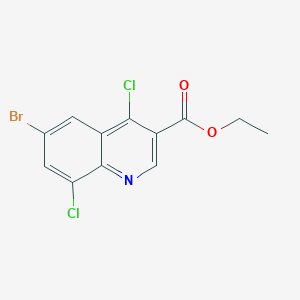
![[4-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B3039360.png)

![Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B3039366.png)
